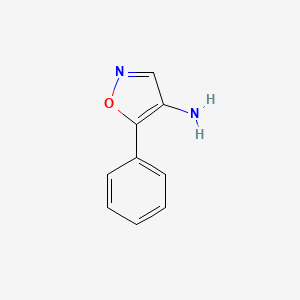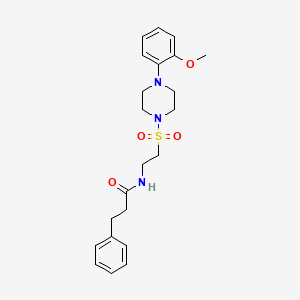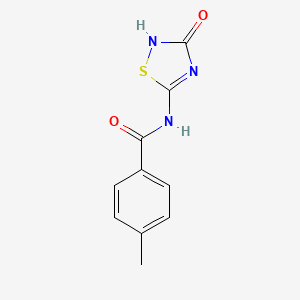
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide, also known as TFPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFPB is a sulfonamide derivative that possesses unique properties that make it a valuable tool for investigating biological systems.
Applications De Recherche Scientifique
Environmental Impact and Degradation Pathways
Research on similar compounds, particularly those related to environmental contamination and degradation, offers insights into how N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide might behave in aquatic environments. For example, parabens, chemically related as esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in water systems. These studies reveal that despite wastewater treatments, such compounds persist at low concentration levels in effluents, demonstrating their stability and potential for environmental impact. The research by Haman et al. (2015) emphasizes the need for understanding the environmental pathways and stability of similar compounds to assess their ecological footprint properly (Haman, Dauchy, Rosin, & Munoz, 2015).
Pharmaceutical Applications and By-products Analysis
In the pharmaceutical industry, the analysis of degradation processes and by-products of related compounds is crucial for ensuring the safety and efficacy of medications. The study of Nitisinone, a triketone similar in some structural respects to this compound, offers a model for such investigations. Barchańska et al. (2019) utilized LC-MS/MS techniques to identify stability and degradation products under various conditions, highlighting the importance of understanding compound behavior for medical applications (Barchańska, Rola, Szczepankiewicz, & Mrachacz, 2019).
Antioxidant Properties and Mechanisms
The antioxidant properties of compounds containing phenolic hydroxyl groups, such as this compound, are a significant area of research. Studies on hydroxycinnamic acids and their derivatives, which share functional group similarities, have demonstrated potent antioxidant activities. These activities are attributed to their ability to scavenge free radicals, indicating potential applications in preventing oxidative stress-related diseases. Shahidi and Chandrasekara (2010) provide a comprehensive review of the in vitro and in vivo antioxidant activities of such compounds, suggesting a framework for investigating the antioxidant potential of this compound (Shahidi & Chandrasekara, 2010).
Propriétés
IUPAC Name |
N-(2-hydroxy-2-phenylpropyl)-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO3S/c1-15(21,12-5-3-2-4-6-12)11-20-24(22,23)14-9-7-13(8-10-14)16(17,18)19/h2-10,20-21H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYHKQGCDUHKBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((2-(3-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-phenylacetamide](/img/structure/B2605218.png)

![N-((1-nicotinoylpiperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2605223.png)


![Methyl 2-(2-pyridinyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinyl ether](/img/structure/B2605227.png)
![1-(4-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2605228.png)

![1-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2605233.png)

![2-(6-chloro-1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B2605235.png)



